N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide

Description

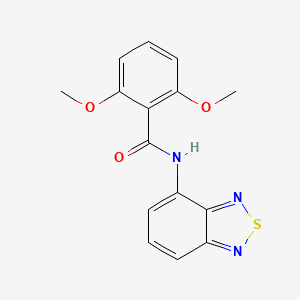

N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked via an amide bond to a 1,2,3-benzothiadiazole heterocycle.

Properties

Molecular Formula |

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-7-4-8-12(21-2)13(11)15(19)16-9-5-3-6-10-14(9)18-22-17-10/h3-8H,1-2H3,(H,16,19) |

InChI Key |

LENLLXWZOZMYBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC3=NSN=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 2,6-dimethoxybenzoic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

Mechanism of Action

The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,6-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in cellular processes. For instance, in cancer research, the compound may inhibit the activity of enzymes that promote cancer cell growth and induce apoptosis (programmed cell death) in these cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

Structural Differences: Isoxaben replaces the benzothiadiazole group with a 5-isoxazolyl ring substituted with a branched alkyl chain (1-ethyl-1-methylpropyl). Functional Role: A cellulose biosynthesis inhibitor (CBI) herbicide, widely used pre-emergence to control broadleaf weeds in crops and vineyards. It disrupts cell wall formation by inhibiting cellulose synthase .

PC5 (N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide)

Structural Differences : Features an oxazole ring substituted with chlorine and a trifluoromethylphenyl group.

Functional Role : A TRPV3 ion channel antagonist with an IC50 of 2.63 µM, derived from structure-based optimization. Demonstrates selectivity over TRPV1 and TRPV4 channels .

Key Contrast : The benzothiadiazole’s electron-deficient nature may enhance binding to ion channels compared to PC5’s oxazole, though this requires empirical validation.

N-(tert-Butyl)-4-(5-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxybenzamide

Structural Differences : Incorporates a benzoimidazole-pyrazole hybrid substituent.

Functional Role : A salt-inducible kinase (SIK) inhibitor with optimized pharmacokinetic properties, including Caco-2 permeability (Table 2, ).

Key Contrast : The benzothiadiazole’s planar structure may improve DNA intercalation or protein binding compared to the bulkier benzoimidazole-pyrazole group .

Data Tables

Table 1: Structural and Functional Comparison of 2,6-Dimethoxybenzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.